2-Cyanoethyl Acrylate: A Technical Overview of Chemical Properties and Applications
2-Cyanoethyl Acrylate: A Technical Overview of Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Cyanoethyl acrylate (CEA) is a polar vinyl monomer with the chemical formula C₆H₇NO₂.[1] Its structure contains both an acrylate ester group and a nitrile group, a duality that imparts unique chemical properties and makes it a versatile component in polymer chemistry.[2] This technical guide provides an in-depth look at the chemical and physical properties, reactivity, and handling of 2-cyanoethyl acrylate, with a focus on its applications relevant to research and development. It is used to form polymers and copolymers for applications such as adhesives, textile finishes, and sizes.[3][]
Chemical and Physical Properties
2-Cyanoethyl acrylate is a colorless to pale yellow liquid with a characteristic acrylate odor.[1] It is soluble in water and many organic solvents, which is advantageous for its use in various formulations.[1][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-cyanoethyl prop-2-enoate | [2][] |
| Synonyms | Acrylic Acid 2-Cyanoethyl Ester, β-Cyanoethyl acrylate | [3] |
| CAS Number | 106-71-8 | |
| Molecular Formula | C₆H₇NO₂ | [1][5] |
| Molecular Weight | 125.13 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [] |
| Density | 1.07 g/cm³ | [] |
| Melting Point | -16.9 °C | [] |
| Boiling Point | ~108 °C (at reduced pressure); 232.6 °C (at 760 mmHg) | [2][] |
| Flash Point | 124 °C (Open Cup) | [2][] |
| Vapor Pressure | 0.22 mmHg | [3][] |
| Refractive Index (n20/D) | 1.447 | [] |
| Solubility | Soluble in water | [3][] |
Spectroscopic Data
Detailed characterization of 2-cyanoethyl acrylate is typically performed using standard spectroscopic techniques. While specific peak values can vary slightly based on the solvent and instrument used, the expected spectral features are well-defined. Full spectral data can be found in chemical databases such as SpectraBase.[2]
| Spectroscopy Type | Key Structural Features and Expected Observations | Reference(s) |
| ¹H NMR | Signals corresponding to the three vinyl protons (CH₂=CH-) of the acrylate group, a triplet for the methylene group adjacent to the oxygen (-O-CH₂-), and a triplet for the methylene group adjacent to the nitrile (-CH₂-CN). The vinyl protons typically appear as a complex multiplet pattern (AMX system).[6] | [2] |
| ¹³C NMR | Resonances for the two sp² carbons of the vinyl group, the carbonyl carbon (C=O) of the ester, the two sp³ carbons of the ethyl chain, and the carbon of the nitrile group (C≡N). Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm).[2][7][8] | [2] |
| FT-IR | Characteristic absorption bands include a strong C=O stretching vibration for the ester group (~1730 cm⁻¹), a C≡N stretching vibration for the nitrile group, and peaks associated with the C=C bond of the acrylate. The C-O stretching of the ester also produces strong bands.[2][9] | [2] |
| Raman | Raman spectroscopy can also be used for characterization. | [2] |
Reactivity and Polymerization
The dual functionality of 2-cyanoethyl acrylate governs its reactivity, making it susceptible to various reaction types. The electron-withdrawing nature of the nitrile and ester groups makes the β-carbon of the double bond highly activated towards nucleophiles.[3]
Key Reactions:
-
Anionic Polymerization: This is the most prominent reaction. CEA undergoes rapid, often instantaneous, polymerization in the presence of weak bases or moisture.[3] The reaction is initiated by nucleophilic attack on the vinyl group. This high reactivity is the basis for its use in instant adhesives.
-
Free-Radical Polymerization: While less facile than anionic polymerization, radical polymerization can be achieved under acidic conditions to suppress the anionic pathway.[10] This method allows for greater control over polymer architecture and is synthetically useful for creating copolymers.
-
Nucleophilic Addition: The compound can participate in addition reactions with nucleophiles like alcohols, amines, and thiols.[2]
The primary chemical reactions involving 2-cyanoethyl acrylate are illustrated below.
Experimental Protocols
Precise experimental conditions are crucial for handling and polymerizing 2-cyanoethyl acrylate due to its high reactivity. The following are generalized protocols; specific applications may require optimization.
General Protocol for Free-Radical Polymerization
This method is adapted from procedures for structurally similar monomers and requires an acidic environment to prevent premature anionic polymerization.[10]
-
Preparation: In a Schlenk flask, dissolve 2-cyanoethyl acrylate monomer in an anhydrous solvent (e.g., toluene).
-
Inhibition of Anionic Polymerization: Add a strong acid inhibitor, such as methanesulfonic acid, to the solution to create an acidic environment.
-
Initiator Addition: Add a radical initiator, such as Azobisisobutyronitrile (AIBN). The initiator concentration can be adjusted to control the final molecular weight of the polymer.
-
Deoxygenation: Seal the flask and thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, typically in an ice bath to minimize premature reaction.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir for the required reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: Terminate the reaction by cooling the flask to room temperature and exposing the contents to air. Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol) under vigorous stirring.
-
Purification and Drying: Collect the polymer precipitate by filtration. Wash thoroughly with fresh non-solvent to remove unreacted monomer and initiator. Dry the purified polymer under vacuum to a constant weight.
General Protocol for Anionic Polymerization (Bulk)
This protocol is based on methods for similar cyanoacrylates and leverages the monomer's inherent reactivity.[11][12]
-
Apparatus Preparation: All glassware must be meticulously cleaned and dried to remove any acidic or basic residues and moisture. Acid-washing followed by thorough rinsing and oven-drying is recommended.
-
Monomer Handling: Under an inert atmosphere (e.g., nitrogen or argon), transfer the desired amount of 2-cyanoethyl acrylate monomer to the reaction vessel.
-
Initiation: Introduce a suitable anionic initiator. For bulk polymerization, this can be a weak base like pyridine, added as a solution in an anhydrous solvent (e.g., THF). The polymerization is often extremely rapid.
-
Curing: Allow the reaction to proceed. For adhesive applications, this involves applying the monomer to a surface where ambient moisture acts as the initiator.
-
Characterization: Once cured, the resulting polymer can be characterized. Note that due to the rapid and often uncontrolled nature of anionic polymerization, the resulting polymers may have a broad molecular weight distribution.
The workflow for a typical lab-scale polymerization is outlined below.
Safety, Handling, and Toxicology
2-Cyanoethyl acrylate is a reactive and hazardous chemical that requires careful handling. It is irritating to the skin, eyes, and respiratory system.[3] Prolonged contact can cause severe tissue damage, and it is a possible sensitizer.[3]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a fume hood.[13]
-
Storage: Store in a cool, dry, well-ventilated place, typically refrigerated at 2-8°C. The monomer is often stabilized with an inhibitor like hydroquinone or its monomethyl ether (MEHQ).[3] The effectiveness of these phenolic inhibitors requires the presence of oxygen, so monomers should be stored under air, not an inert atmosphere.[14]
-
Incompatibilities: Avoid contact with water, moisture, amines, alcohols, alkali metals, oxidizing agents, and reducing agents, as these can cause rapid and hazardous polymerization.[15]
Toxicology Data:
The acute toxicity of acrylates generally decreases with increasing molecular weight.[3] 2-Cyanoethyl acrylate is considered toxic if swallowed or in contact with skin.[13]
| Toxicity Metric | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 180 mg/kg | [3][13] |
| LD50 | Rabbit | Skin | 220 µL/kg or 235.4 mg/kg | [3][13] |
| Eye Irritation | Rabbit | Eye | Score 8/10 (severe) | [3] |
Applications in Research and Drug Development
The unique properties of 2-cyanoethyl acrylate and its polymers make them valuable in various fields, including medicine and drug development.
-
Bioadhesives: Cyanoacrylates are widely known for their use as tissue adhesives ("super glues") for wound closure in surgical procedures.[2][8] Their ability to polymerize on contact with moisture on the skin surface makes them effective for bonding tissues.[8]
-
Drug Delivery: Colloidal nanoparticles formed from cyanoacrylate polymers are being explored as promising systems for drug and vaccine delivery.[16]
-
Coatings and Scaffolds: The polymer's properties can be leveraged to create biocompatible coatings for medical devices or to fabricate scaffolds for tissue engineering applications.[2]
-
Advanced Materials: In materials science, it is used as an adhesion promoter and in the production of photocurable polymer insulators and resists for electronics.[][11]
The relationship between the monomer's core properties and its primary applications is summarized below.
References
- 1. CAS 106-71-8: 2-cyanoethyl acrylate | CymitQuimica [cymitquimica.com]
- 2. 2-Cyanoethyl acrylate | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. 106-71-8 CAS MSDS (2-CYANOETHYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. hnl17_sln.html [ursula.chem.yale.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 2-CYANOETHYL ACRYLATE | CAS#:106-71-8 | Chemsrc [chemsrc.com]
- 11. 2-cyanoethyl acrylate [webbook.nist.gov]
- 12. web.pdx.edu [web.pdx.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
